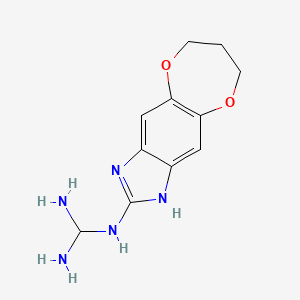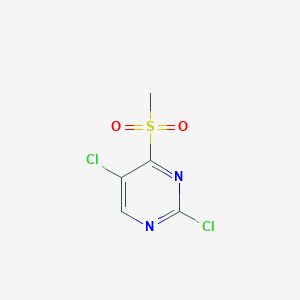
2,5-Dichloro-4-(methylsulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-4-(methylsulfonyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chlorine and methylsulfonyl groups in this compound enhances its reactivity and potential utility in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(methylsulfonyl)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the methylsulfonyl group. One common method includes the reaction of 2,5-dichloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichloro-4-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions, leading to the formation of sulfone or sulfoxide derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are typically used.
Major Products:
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfone or sulfoxide derivatives.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
Aplicaciones Científicas De Investigación
2,5-Dichloro-4-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe to study biological pathways.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-4-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfonyl groups enhance the compound’s ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
- 2,4-Dichloro-5-fluoropyrimidine
- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
- 2,4-Dichloro-5-methylsulfonylpyrimidine
Comparison: 2,5-Dichloro-4-(methylsulfonyl)pyrimidine is unique due to the specific positioning of the chlorine and methylsulfonyl groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C5H4Cl2N2O2S |
|---|---|
Peso molecular |
227.07 g/mol |
Nombre IUPAC |
2,5-dichloro-4-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)4-3(6)2-8-5(7)9-4/h2H,1H3 |
Clave InChI |
XVMTUGKYQDPRBI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC(=NC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



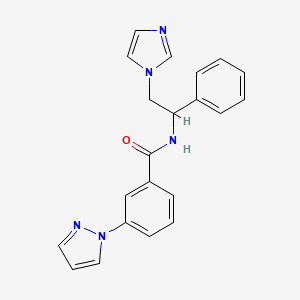
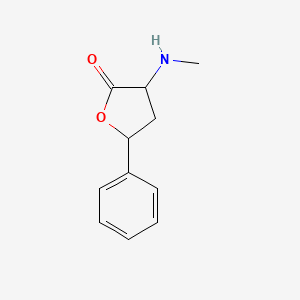
![8-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13109005.png)

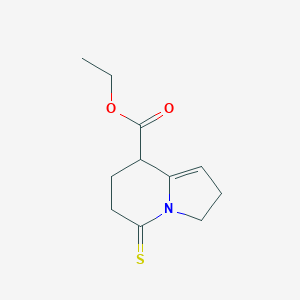
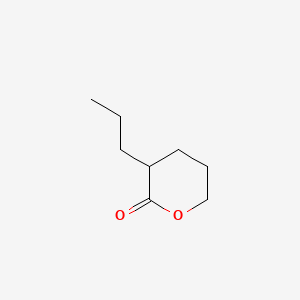
![1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13109024.png)
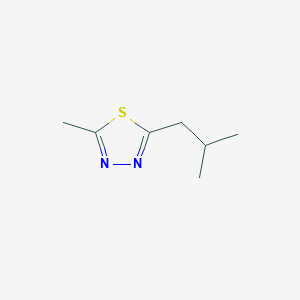
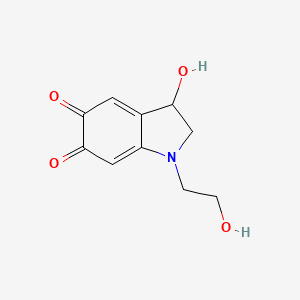
![4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one](/img/structure/B13109038.png)

